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Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348

An In-depth Technical Guide on the Dual PISBK/mTOR Inhibitor

GSK1059615 is a potent, ATP-competitive, and reversible dual inhibitor of Phosphoinositide 3-
kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] This document provides a
comprehensive overview of the preclinical data available for GSK1059615, focusing on its
mechanism of action, in vitro and in vivo activities, and relevant experimental protocols.

Mechanism of Action

GSK1059615 targets the PI3BK/AKT/mTOR signaling pathway, a critical cascade that is
frequently dysregulated in cancer, promoting cell survival, growth, and proliferation.[4][5] By
simultaneously inhibiting both PI3K and mTOR, GSK1059615 offers a more complete
shutdown of this signaling pathway.[5] The compound interacts with the ATP-binding pocket of
the PI3K enzyme family.[3] Its inhibitory action on the PI3BK/AKT/mTOR pathway leads to the
downstream effect of apoptosis induction, potentially through the translocation of Bax to the
mitochondrial outer membrane.[4]

In Vitro Activity

The in vitro inhibitory activity of GSK1059615 has been characterized through various
biochemical and cell-based assays. The compound demonstrates potent inhibition against all
Class I PI3K isoforms and mTOR.

Table 1: Biochemical Inhibitory Activity of GSK1059615
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Target IC50 (nM) Ki (nM)
PI3Ka 0.4[1][3], 2[1] 0.42[1]
PI3KB 0.6[1][3] 0.6[1]

PI3Ky 5[3] 0.47[1]
PI3K3 2[1][3] 1.7[1]

mTOR 12[1][3] Not Reported

ble 2: Cellul ity of

Cell Line Assay IC50 (nM)

T47D and BT474 Akt Phosphorylation (S473) 40[1]

Head and Neck Squamous
Cell Carcinoma (HNSCC) cell Survival and Proliferation Cytotoxic effects observed[5]
lines (SCC-9, SQ20B, A253)

Primary human HNSCC cells Survival and Proliferation Cytotoxic effects observed[5]

AGS (gastric cancer) Growth, survival, proliferation Potent inhibition observed[2]

Primary human gastric cancer ) ) ) o
I Growth, survival, proliferation Potent inhibition observed[2]
cells

In cellular assays, GSK1059615 has been shown to induce G1 cell cycle arrest and apoptosis
in various tumor cell lines, with breast cancer cells showing particular sensitivity.[1][3] In head
and neck squamous cell carcinoma (HNSCC) cells, GSK1059615 treatment led to programmed
necrosis rather than apoptosis.[5]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of GSK1059615 in
xenograft models of various cancers.

Table 3: In Vivo Antitumor Activity of GSK1059615
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Cancer Type

Xenograft Model

Dosing

Outcome

Breast Cancer

BT474 or HCC1954

cells in mice

25 mg/kg

Effective inhibition of

tumor growth.[1]

Gastric Cancer

AGS cells in nude

mice

10 or 30 mg/kg, i.p.,
daily

Potent inhibition of
subcutaneous

xenograft growth.[2]

Head and Neck
Squamous Cell

Carcinoma

SCC-9 cells in nude

mice

30 mg/kg, i.p., daily

Significant
suppression of tumor
growth.[5]

Signaling Pathway Inhibition

GSK1059615 effectively blocks the PIBK/AKT/mTOR signaling cascade. This is evidenced by
the reduced phosphorylation of key downstream effectors.
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Caption: PI3BK/mTOR signaling pathway with GSK1059615 inhibition points.
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Key Experimental Protocols
PI3K Kinase Inhibition Assay (HTRF-based)

This assay measures the inhibitory effect of GSK1059615 on PI3K isoforms.

e Enzyme and Substrate Preparation:

[¢]

PI3Ka and  assays: 400 pM enzyme.[1]

[¢]

PI3KPB assay: 200 pM enzyme.[1]

[e]

PI3Ky assay: 1 nM enzyme.[1]

o

Substrate: 10 uM PIP2.[1]
e Compound Preparation: GSK1059615 is serially diluted (3-fold) in DMSO.[1]

e Reaction Setup:

[e]

50 nL of diluted GSK1059615 is transferred to a 384-well plate.[1]

o

2.5 pL of PI3K enzyme in reaction buffer is added and pre-incubated for 15 minutes at
room temperature.[1]

o

The reaction is initiated by adding 2.5 pL of a 2x substrate solution (PIP2 and ATP).[1]

[¢]

ATP concentrations vary by isoform: 100 uM for PI3Ka, B, and 9; 15 uM for PI3Ky.[1]

 Incubation and Quenching: The reaction plate is incubated for 1 hour at room temperature,
followed by the addition of 2.5 pL of a stop solution.[1]

» Detection:
o 2.5 pL of a detection solution is added, and the plate is incubated for 1 hour in the dark.[1]

o HTRF signal is measured using an Envision plate reader (330nm excitation, 620nm and
665nm emission).[1]
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1. Serial Dilution of GSK1059615 in DMSO

'

2. Transfer 50 nL to 384-well Plate

'

3. Add 2.5 pL PI3K Enzyme Solution

'

4. Pre-incubate for 15 min at RT

'

5. Initiate Reaction with 2.5 pL Substrate (PIP2 + ATP)

'

6. Incubate for 1 hour at RT

'

7. Quench Reaction with 2.5 uL Stop Solution

'

8. Add 2.5 pL Detection Solution

'

9. Incubate for 1 hour in the dark

'

10. Read HTRF Signal

Click to download full resolution via product page

Caption: Workflow for the HTRF-based PI3K kinase inhibition assay.
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Cellular Akt Phosphorylation Assay

This cell-based assay determines the effect of GSK1059615 on the PI3K pathway activity

within cells.

Cell Plating: Cells are seeded at a density of 1 x 104 cells per well in 96-well plates and
incubated overnight.[1]

Compound Treatment: GSK1059615 is added to the wells, and the plates are incubated for
30 minutes.[1]

Cell Lysis:
o The media is aspirated, and the wells are washed once with cold PBS.[1]

o 80 uL of MSD Lysis buffer is added to each well, and the plates are incubated on a shaker
at 4°C for at least 30 minutes.[1]

Akt Duplex Assay:
o Plates are washed four times with wash buffer.[1]

o 60 pL of cell lysate is transferred to the assay plate and incubated for 1 hour at room
temperature on a shaker.[1]

o After another four washes, 25 pL of antibody is added per well, and the plate is incubated
for 1 hour on a shaker.[1]

Detection:
o The plate is washed again, and 150 pL of Read Buffer is added to each well.[1]

o The plate is read immediately to determine the levels of phosphorylated Akt.[1]

In Vivo Xenograft Studies

Animal Model: Athymic nude mice (6 weeks old) are typically used.[6]
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e Tumor Implantation: Tumor cells (e.g., AGS, SCC-9) or tumor fragments are subcutaneously
injected or implanted.[2][5][7]

o Treatment Initiation: When tumors reach a specific volume (e.g., 60-150 mms3), mice are
randomized into control and treatment groups.[7]

e Drug Administration: GSK1059615 is administered, typically via intraperitoneal (i.p.)
injection, at a specified dose and schedule (e.g., daily).[2][5]

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[7]

e Endpoint: The study is concluded when tumors in the control group reach a predetermined
maximum size, at which point tumors are excised and weighed.[5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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